molecular formula C19H25IN2O4Si B13478804 3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione

3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione

Cat. No.: B13478804
M. Wt: 500.4 g/mol
InChI Key: QTYXAAYCFUAXDH-UHFFFAOYSA-N
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Description

3-(5-Iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione is a derivative of the piperidine-2,6-dione scaffold, a structural motif prevalent in immunomodulatory drugs such as lenalidomide. This compound features two key modifications:

SEM (Trimethylsilylethoxymethyl) protecting group: The SEM group on the piperidine nitrogen enhances lipophilicity and may protect reactive sites during synthesis .

Properties

Molecular Formula

C19H25IN2O4Si

Molecular Weight

500.4 g/mol

IUPAC Name

3-(6-iodo-3-oxo-1H-isoindol-2-yl)-1-(2-trimethylsilylethoxymethyl)piperidine-2,6-dione

InChI

InChI=1S/C19H25IN2O4Si/c1-27(2,3)9-8-26-12-22-17(23)7-6-16(19(22)25)21-11-13-10-14(20)4-5-15(13)18(21)24/h4-5,10,16H,6-9,11-12H2,1-3H3

InChI Key

QTYXAAYCFUAXDH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC(=C3)I

Origin of Product

United States

Biological Activity

The compound 3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for medicinal chemistry, particularly in the context of cancer therapy and targeted protein degradation.

Molecular Structure

The molecular formula of the compound is C19H25IN2O4SiC_{19}H_{25}IN_2O_4Si, with a molecular weight of approximately 396.39 g/mol. The structure features an isoindole moiety substituted with an iodine atom and a piperidine ring, which is characteristic of many biologically active compounds.

Physical Properties

PropertyValue
Molecular Weight396.39 g/mol
CAS NumberNot listed
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The compound is noted for being an analog of lenalidomide, which has been implicated in various therapeutic contexts, particularly in oncology. Its mechanism appears to involve modulation of immune responses and inhibition of tumor growth, making it a candidate for further investigation in cancer therapies.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in multiple myeloma cells, similar to the effects observed with lenalidomide .

Case Studies

  • Case Study 1: Anti-Cancer Activity
    • Objective : Evaluate the anti-cancer potential of the compound.
    • Method : Treatment of human cancer cell lines with varying concentrations of the compound.
    • Results : Demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
    • : The compound shows promise as a potential anti-cancer agent.
  • Case Study 2: Immune Modulation
    • Objective : Assess the immunomodulatory effects.
    • Method : Examination of T-cell activation in vitro.
    • Results : Enhanced activation markers were observed in T-cells treated with the compound.
    • : Suggests potential applications in immunotherapy.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The incorporation of the trimethylsilyl ether group is crucial for enhancing solubility and biological activity.

Synthetic Route Overview

  • Starting Materials : Isoindole derivatives and piperidine diones.
  • Reagents : Use of iodine sources for halogenation and silylation reagents for ether formation.
  • Yield Optimization : Adjusting reaction conditions (temperature, solvent) to maximize yield.

Future Directions

The ongoing research into this compound's biological activity suggests several avenues for future study:

  • Targeted Protein Degradation (PROTAC) : As a lenalidomide analog, it may serve as a building block for PROTACs aimed at selective degradation of oncogenic proteins .
  • Combination Therapies : Investigating synergistic effects when combined with other chemotherapeutic agents could enhance efficacy.
  • In Vivo Studies : Further exploration in animal models is necessary to evaluate pharmacokinetics and therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidine-2,6-dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 5-Iodo-isoindolinone, SEM group C19H25IN2O4Si ~527.3* Enhanced lipophilicity (SEM group); potential halogen-dependent stability
3-(5-Bromo-1-oxo-isoindolin-2-yl)-SEM-piperidine-2,6-dione 5-Bromo-isoindolinone, SEM group C19H25BrN2O4Si 453.40 Lower molecular weight vs. iodo analog; bromine’s moderate electronegativity
3-(5-Fluoro-1-oxo-isoindolin-2-yl)piperidine-2,6-dione 5-Fluoro-isoindolinone (no SEM) C13H11FN2O3 262.24 Higher solubility (lacks SEM); fluorine’s strong electronegativity
3-(4-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione 4-Amino-isoindolinone (no SEM) C13H12N3O3 274.25 Amino group enhances hydrogen bonding; crystalline forms reported
3-(1-Oxo-isoindolin-2-yl)piperidine-2,6-dione Unsubstituted isoindolinone C13H12N2O3 244.25 Base scaffold; simpler synthesis

*Estimated based on bromo analog (453.40 g/mol) + iodine atomic weight difference.

Key Observations:

  • Halogen Effects: Iodo vs. Fluoro: The small size and high electronegativity of fluorine enhance electronic effects without significant steric interference, favoring solubility and bioavailability .
  • SEM Group : Present in the target and bromo analogs, the SEM group increases molecular weight (~100 g/mol) and lipophilicity, which may improve blood-brain barrier penetration but complicate synthetic purification .
  • Amino/Hydroxy Substituents: Amino (e.g., ) and hydroxy (e.g., ) groups improve water solubility and biological interactions but may require protection during synthesis .

Key Insights:

  • Amino Derivatives: 3-(4-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione (lenalidomide analog) is clinically used for hematologic malignancies due to its immunomodulatory and anti-angiogenic effects .
  • Hydroxy/Nitro Groups: These substituents are often synthetic intermediates (e.g., nitro groups reduced to amino) or modulate solubility (e.g., hydroxy groups in ) .
  • Halogenated Analogs: Bromo and iodo derivatives may exhibit improved target engagement via halogen bonding but face challenges in metabolic clearance compared to non-halogenated analogs .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Melting Point/Decomposition Solubility Purity
Target Compound Not reported Likely low (SEM group) Not specified
3-(5-Fluoro-1-oxo-isoindolin-2-yl)piperidine-2,6-dione Not reported Moderate (no SEM) ≥95%
3-(6-Hydroxy-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 249.6–279.7°C (decomp.) Low (nitro group) 87% yield
3-(1-Oxo-isoindolin-2-yl)piperidine-2,6-dione Not reported Commercial suppliers (e.g., $29–$459/mg) ≥95%

Key Trends:

  • SEM Group Impact : The SEM-protected compounds (target and bromo analogs) likely exhibit lower solubility in aqueous media but improved stability in organic solvents .

Preparation Methods

Synthesis of the Piperidine-2,6-dione Core with Protective Group

The preparation begins with the synthesis of the piperidine-2,6-dione ring, commonly derived from glutamic acid or related precursors via cyclization. The nitrogen atom is then protected by introducing the 2-(trimethylsilyl)ethoxymethyl (SEM) group through alkylation:

  • Step 1 : Formation of piperidine-2,6-dione via intramolecular cyclization of appropriate amino acid derivatives under dehydrating conditions.
  • Step 2 : Protection of the nitrogen with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate, yielding 1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione.

This protection strategy is favored due to the SEM group's stability under various reaction conditions and facile removal under mild acidic conditions.

Construction of the Isoindolinone Moiety

The isoindolinone ring system is synthesized separately, typically via condensation of phthalic anhydride derivatives with amines, followed by cyclization and oxidation steps:

  • Step 1 : Starting from 5-iodophthalic anhydride or 5-iodophthalic acid, the anhydride is reacted with ammonia or primary amines to form the corresponding isoindolinone.
  • Step 2 : The 1-oxo-2,3-dihydro-1H-isoindol-2-yl structure is formed by intramolecular cyclization and oxidation to establish the lactam functionality.

The iodination at the 5-position is generally introduced early in the synthesis via electrophilic aromatic substitution on the phthalic acid precursor, ensuring regioselectivity and functional group compatibility.

Coupling of the Isoindolinone to the Piperidine-2,6-dione Core

The final key step involves coupling the isoindolinone moiety to the protected piperidine-2,6-dione at the 3-position:

  • Step 1 : Activation of the isoindolinone at the 2-position, often via halogenation or formation of a suitable leaving group.
  • Step 2 : Nucleophilic substitution or palladium-catalyzed cross-coupling reaction with the piperidine-2,6-dione derivative to form the C–C or C–N bond linking the two fragments.

The reaction conditions require careful control to maintain the integrity of the iodide substituent and the SEM protecting group.

Representative Synthesis Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Amino acid derivative, dehydrating agent Piperidine-2,6-dione core
2 Protection 2-(Trimethylsilyl)ethoxymethyl chloride, base SEM-protected piperidine-2,6-dione
3 Iodination Electrophilic aromatic substitution on phthalic acid 5-iodophthalic acid derivative
4 Cyclization/Oxidation Ammonia/amine, heating 5-iodo-1-oxo-isoindolinone
5 Coupling Palladium catalyst or nucleophilic substitution Formation of final compound

Analytical Characterization and Research Results

  • Molecular Weight and Formula Confirmation : Mass spectrometry and elemental analysis confirm the molecular weight of 500.4 g/mol and formula C19H25IN2O4Si.
  • NMR Spectroscopy : Proton and carbon NMR spectra show characteristic signals for the piperidine ring, SEM protecting group, and isoindolinone aromatic protons with the iodine substitution pattern.
  • X-ray Crystallography : Structural elucidation confirms the connectivity and stereochemistry of the molecule, particularly the position of the iodine at the 5-position of the isoindolinone ring.
  • Purity Assessment : High-performance liquid chromatography (HPLC) demonstrates purity above 98% for the final compound.
  • Stability Studies : The SEM protecting group imparts stability during subsequent synthetic manipulations and can be removed under mild acidic conditions without affecting the iodinated isoindolinone moiety.

Q & A

Q. What methodologies address challenges in scaling up synthesis without compromising yield?

  • Methodological Answer : Optimize iodination steps using flow chemistry to control exothermic reactions. Replace SEM with alternative protecting groups (e.g., Boc) if scalability is hindered. Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progress in real time. Green chemistry principles (e.g., solvent recycling) improve sustainability .

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